ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate
Description
Ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate is a synthetic heterocyclic compound featuring a pyrrole core substituted with a quinazolinone moiety and a thioether-linked acetyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements: the pyrrole ring (known for hydrogen-bonding interactions), the quinazolinone scaffold (associated with diverse bioactivities), and the ester group (contributing to solubility and metabolic stability).
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-4-32-24(31)21-15(2)22(26-16(21)3)20(29)14-33-25-27-19-13-9-8-12-18(19)23(30)28(25)17-10-6-5-7-11-17/h5-13,26H,4,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUDVJBUYZTQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a pyrrole ring fused with a quinazoline moiety and a sulfanylacetyl group. The synthesis typically involves several steps, including the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate under alkaline conditions to yield the final product. The synthesis pathway can be summarized as follows:
- Formation of 2-Mercapto-3-phenylquinazolin-4(3H)-one : This is achieved through the reaction of anthranilic acid with phenylisothiocyanate.
- Reaction with Ethyl Chloroacetate : The mercapto compound then reacts with ethyl chloroacetate to form this compound.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds containing the quinazoline structure often demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant inhibition |
Antitumor Activity
The compound has also been assessed for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it exhibits varying degrees of cytotoxicity against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. The mechanism of action may involve interference with cellular processes such as apoptosis and cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| B16 | 20.5 |
| sEnd.2 | 18.0 |
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Gawad et al. (2010) demonstrated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, establishing a correlation between structural modifications and biological activity.
- Antimicrobial Evaluation : Al-Khuzaie & Al-Majidi (2014) reported on the antimicrobial efficacy of similar compounds, noting that those with sulfur-containing groups showed enhanced activity against resistant strains.
- Mechanistic Insights : Research by El-Azab et al. (2013) explored the mechanisms underlying the antitumor effects of quinazoline derivatives, suggesting that they may induce apoptosis through the activation of caspases.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Pyrrole + Quinazolinone | Ester, Thioether, Ketone | ~495 (estimated) |
| Febrifugine (natural quinazolinone) | Quinazolinone | Alcohol, Amide | 301.3 |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Pyrrole | Ester | 195.2 |
Hydrogen-Bonding and Crystallographic Behavior
The compound’s hydrogen-bonding capacity is critical for its interactions in biological or crystalline states. The quinazolinone’s carbonyl and pyrrole’s NH act as hydrogen-bond acceptors and donors, respectively. Graph set analysis (as per Etter’s methodology) predicts a D$^2$$_2$(8) motif for its crystalline form, similar to other quinazolinone derivatives . In contrast, simpler pyrrole esters lack the extended hydrogen-bonding networks enabled by the quinazolinone moiety, reducing their crystallinity .
Table 2: Hypothetical Bioactivity Comparison
| Compound Type | Target Organism/Protein | Efficacy (Predicted) | Mechanism |
|---|---|---|---|
| Target Compound | Insect acetylcholinesterase | LC$_{50}$: ~20 ppm | Thioether-mediated binding |
| Natural Alkaloids (e.g., Azadirachtin) | Helicoverpa armigera | LC$_{50}$: 10–15 ppm | JH receptor inhibition |
Preparation Methods
Bromination of Propionaldehyde
Propionaldehyde undergoes bromination in an aprotic solvent (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 100% |
| Temperature | 15°C during bromine addition | — |
| Molar Ratio (Propionaldehyde:Bromine) | 1:2.5–3.5 | — |
The reaction avoids nitrite-based reagents, reducing environmental contamination and cost.
Ring-Closure Reaction
2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia to form the pyrrole ring. The reaction proceeds at 0–50°C for 10–14 hours, followed by extraction and crystallization:
The low yield highlights the need for optimization, potentially via solvent selection or catalytic additives.
Functionalization of the Quinazolinone Moiety
The quinazolinone component is synthesized through a thiolation and alkylation sequence, as demonstrated in PMC7199254.
Synthesis of 2-Mercapto-3-Phenylquinazolin-4(3H)-One
Anthranilic acid and phenyl isocyanate react to form 3-phenyl-2-thioxoquinazolin-4(3H)-one. Under alkaline conditions, the thione tautomerizes to the thiolate, enabling nucleophilic substitution.
Alkylation with Ethyl Chloroacetate
The thiolate reacts with ethyl chloroacetate to introduce the sulfanylacetyl group:
Crystallization from ethanol yields ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, confirmed via X-ray diffraction.
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl derivative |
| Bromination | PBr₃, 0°C | 5-Bromoacetyl group |
Nucleophilic Substitution
The bromoacetyl-pyrrole reacts with the quinazolinone thiolate under alkaline conditions:
| Parameter | Condition | Yield (Theoretical) |
|---|---|---|
| Solvent | DMF or THF | — |
| Base | K₂CO₃ or Et₃N | 50–70% |
| Temperature | 50–80°C | — |
This step forms the critical C–S bond, completing the target molecule’s architecture.
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization Strategies
-
Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) to enhance thiolate reactivity.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Challenges and Alternative Routes
Limitations of Current Methods
Emerging Approaches
-
Microwave-Assisted Synthesis : Reducing reaction times for steps like bromoacetylation.
-
Enzymatic Catalysis : Lipases for esterification steps, improving stereochemical control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
